N-Furoyltryptophan
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Overview
Description
N-Furoyltryptophan is a compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring attached to the tryptophan molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Furoyltryptophan typically involves the acylation of tryptophan with furoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Tryptophan and furoyl chloride.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Tryptophan is dissolved in the solvent, and furoyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Furoyltryptophan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophilic reagent used.
Scientific Research Applications
N-Furoyltryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: This compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-Furoyltryptophan involves its interaction with specific molecular targets in biological systems. The furan ring and the tryptophan moiety contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: The parent compound of N-Furoyltryptophan, essential for protein synthesis and various metabolic processes.
Furoic Acid: A simple furan derivative with antimicrobial properties.
Furazolidone: A nitrofuran derivative used as an antimicrobial agent.
Uniqueness
This compound is unique due to the combination of the furan ring and the tryptophan moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55662-01-6 |
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Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
(2S)-2-(furan-2-carbonylamino)-3-(1-methylindol-3-yl)propanoic acid |
InChI |
InChI=1S/C17H16N2O4/c1-19-10-11(12-5-2-3-6-14(12)19)9-13(17(21)22)18-16(20)15-7-4-8-23-15/h2-8,10,13H,9H2,1H3,(H,18,20)(H,21,22)/t13-/m0/s1 |
InChI Key |
JMIXJBOPOPNFDQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)C3=CC=CO3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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